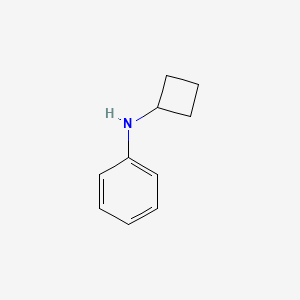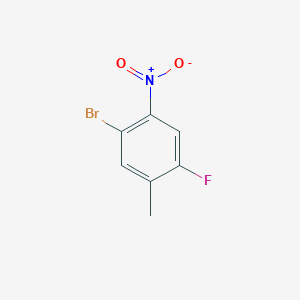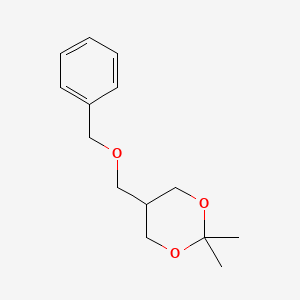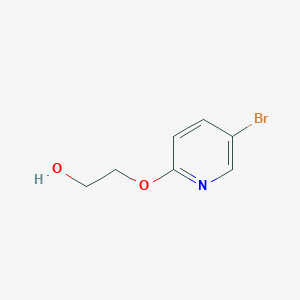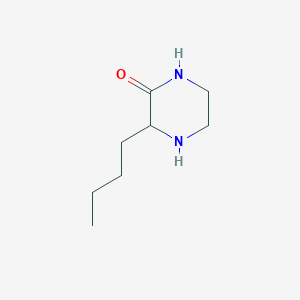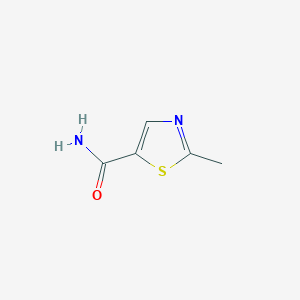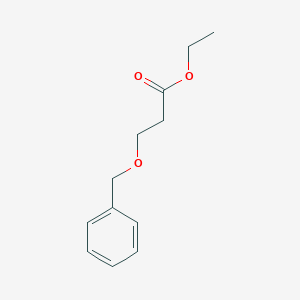
tert-Butyl (3-amino-4-methylphenyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (3-amino-4-methylphenyl)carbamate is a carbamate derivative with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It is also used in molecular biology, enzymology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Tert-Butyl (3-amino-4-methylphenyl)carbamate plays a significant role as an intermediate in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) demonstrated its use in the synthesis of omisertinib (AZD9291), an important compound in drug development. The study optimized a rapid synthetic method for an analogous compound, highlighting its relevance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations and Reactions
The versatility of this compound is further exemplified in studies focusing on chemical transformations. For example, the work of Padwa, Brodney, and Lynch (2003) involved the preparation and Diels-Alder reaction of a 2-Amido substituted furan, using a tert-Butyl carbamate derivative. This showcases the compound's utility in complex organic synthesis and reaction mechanisms (Padwa, Brodney, & Lynch, 2003).
Role in Deprotection and Environmental Reactions
Another significant application is in deprotection reactions. Li et al. (2006) explored the use of aqueous phosphoric acid as a reagent for the deprotection of tert-butyl carbamates, among others. This research highlights the compound's role in facilitating specific chemical processes, essential in organic synthesis (Li et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .
Mode of Action
Compounds with similar structures have been found to inhibit the activity of enzymes such as β-secretase and acetylcholinesterase, thereby preventing the aggregation of amyloid beta peptide (aβ) and the formation of fibrils from aβ 1-42 .
Biochemical Pathways
Similar compounds have been found to impact the amyloidogenic pathway, specifically the aggregation of amyloid beta peptide (aβ) and the formation of fibrils from aβ 1-42 .
Result of Action
Similar compounds have been found to prevent the aggregation of amyloid beta peptide (aβ) and the formation of fibrils from aβ 1-42 .
Biochemische Analyse
Biochemical Properties
Tert-Butyl (3-amino-4-methylphenyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially be used in the treatment of neurological disorders. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, the compound can impact cell survival and proliferation, making it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as acetylcholinesterase inhibition . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal physiological processes . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. The compound can be metabolized by enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall efficacy and safety of the compound, as well as its interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cells, this compound may interact with binding proteins, influencing its localization and accumulation in specific cellular compartments. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Investigating the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDUPXBRBXFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640838 | |
| Record name | tert-Butyl (3-amino-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
660838-05-1 | |
| Record name | tert-Butyl (3-amino-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Boc-amino)-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


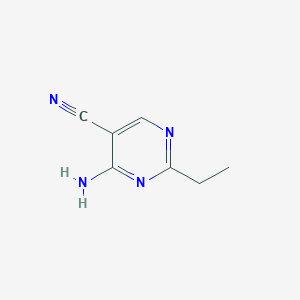


![Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1290771.png)
